4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide
Overview
Description
4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide is a chemical compound with the molecular formula C10H12ClNO2S and a molecular weight of 245.73 g/mol . It is characterized by the presence of a thiomorpholine ring substituted with a 4-chlorophenyl group and a 1,1-dioxide functional group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiomorpholine under controlled conditions. The reaction proceeds as follows:
Starting Materials: 4-chlorobenzenesulfonyl chloride and thiomorpholine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chlorobenzenesulfonyl chloride is added dropwise to a solution of thiomorpholine and triethylamine in the solvent, maintaining the temperature at around 0-5°C. The reaction mixture is then stirred at room temperature for several hours.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, automated addition of reagents, and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenylthiomorpholine compounds .
Scientific Research Applications
4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with protein synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)thiomorpholine: Lacks the 1,1-dioxide group, making it less reactive.
4-(4-Bromophenyl)thiomorpholine 1,1-Dioxide: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
4-(4-Methylphenyl)thiomorpholine 1,1-Dioxide: Contains a methyl group instead of chlorine, altering its chemical properties.
Uniqueness
4-(4-Chlorophenyl)thiomorpholine 1,1-Dioxide is unique due to the presence of both the 4-chlorophenyl group and the 1,1-dioxide functional group. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-(4-chlorophenyl)-1,4-thiazinane 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c11-9-1-3-10(4-2-9)12-5-7-15(13,14)8-6-12/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIXFXLKPNFQGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513296 | |
Record name | 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82222-74-0 | |
Record name | 4-(4-Chlorophenyl)-1lambda~6~,4-thiazinane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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